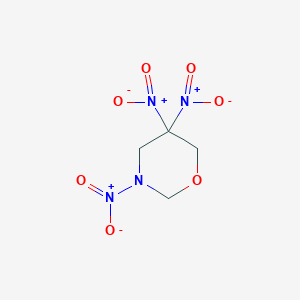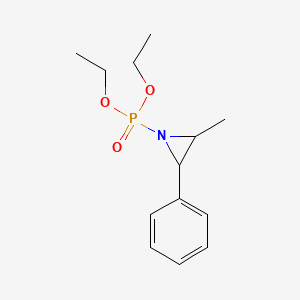
2-(3,5-Dinitrophenyl)-4,5-dihydro-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Dinitrophenyl)-4,5-dihydro-1,3-oxazole is a chemical compound characterized by the presence of a dinitrophenyl group attached to an oxazole ring
Méthodes De Préparation
The synthesis of 2-(3,5-Dinitrophenyl)-4,5-dihydro-1,3-oxazole typically involves the reaction of 3,5-dinitroaniline with an appropriate oxazole precursor under specific conditions. One common method includes the use of dichloromethane as a solvent and triethylamine as a base, facilitating the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2-(3,5-Dinitrophenyl)-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, leading to the formation of amine derivatives.
Substitution: The nitro groups on the phenyl ring can undergo nucleophilic substitution reactions, often resulting in the formation of substituted phenyl derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(3,5-Dinitrophenyl)-4,5-dihydro-1,3-oxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 2-(3,5-Dinitrophenyl)-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The nitro groups on the phenyl ring can participate in electron transfer reactions, influencing the compound’s reactivity and interaction with biological molecules. The oxazole ring provides structural stability and contributes to the compound’s overall chemical behavior .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(3,5-Dinitrophenyl)-4,5-dihydro-1,3-oxazole include:
2-(4-Nitrophenyl)-4,5-dihydro-1,3-oxazole: Differing by the position and number of nitro groups, this compound exhibits distinct reactivity and applications.
2-(3,5-Dinitrophenyl)-1H-imidazole: Featuring an imidazole ring instead of an oxazole ring, this compound has unique properties and uses in various fields
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Propriétés
Numéro CAS |
80640-90-0 |
|---|---|
Formule moléculaire |
C9H7N3O5 |
Poids moléculaire |
237.17 g/mol |
Nom IUPAC |
2-(3,5-dinitrophenyl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C9H7N3O5/c13-11(14)7-3-6(9-10-1-2-17-9)4-8(5-7)12(15)16/h3-5H,1-2H2 |
Clé InChI |
XOKOOTOMAHQURM-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=N1)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


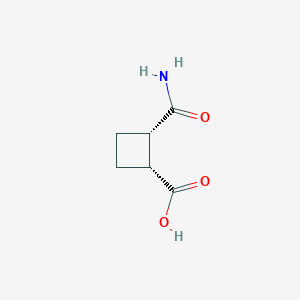
![[2-(Dimethylamino)propan-2-yl]phosphonic acid](/img/structure/B14428965.png)
![5,5'-Spirobi[bicyclo[2.1.0]pentane]](/img/structure/B14428985.png)
![1-Naphthalenamine, N-ethyl-4-[(4-nitrophenyl)azo]-](/img/structure/B14428988.png)

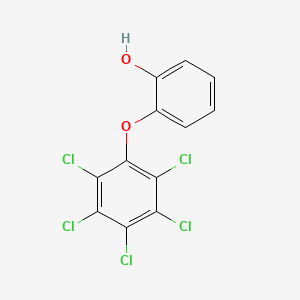
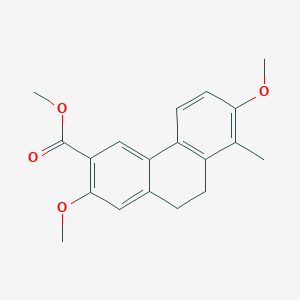
![1-(3,5-Dimethyl-1H-thieno[2,3-c][1,2]diazepin-1-yl)ethan-1-one](/img/structure/B14429001.png)

![3-[(2,2,3-Trimethylcyclopent-3-en-1-yl)methyl]cyclohexan-1-ol](/img/structure/B14429019.png)
![2-hydroxy-2-oxoacetate;2-pyrrolidin-1-ium-1-ylethyl N-[2-(hexoxymethyl)phenyl]carbamate](/img/structure/B14429021.png)
![[Nitroso(propyl)amino]methyl diethylcarbamodithioate](/img/structure/B14429025.png)
